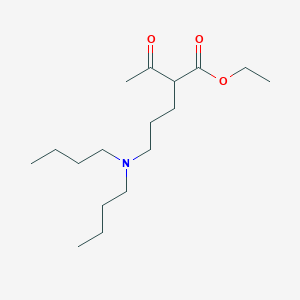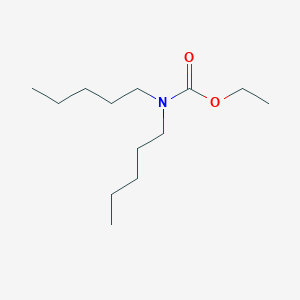
Tris(4-methylnaphthalen-1-yl)phosphane sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-methylnaphthalen-1-yl)phosphane sulfide is a chemical compound belonging to the class of organophosphorus compounds It is characterized by the presence of three 4-methylnaphthalen-1-yl groups attached to a central phosphorus atom, which is further bonded to a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tris(4-methylnaphthalen-1-yl)phosphane sulfide typically involves the reaction of 4-methylnaphthalen-1-ylmagnesium bromide with phosphorus trichloride, followed by the introduction of sulfur. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:
- Preparation of 4-methylnaphthalen-1-ylmagnesium bromide via Grignard reaction.
- Reaction of the Grignard reagent with phosphorus trichloride to form tris(4-methylnaphthalen-1-yl)phosphane.
- Introduction of sulfur to form the final product, this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(4-methylnaphthalen-1-yl)phosphane sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the sulfide back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the 4-methylnaphthalen-1-yl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Tris(4-methylnaphthalen-1-yl)phosphane.
Substitution: Derivatives with different substituents replacing the 4-methylnaphthalen-1-yl groups.
Wissenschaftliche Forschungsanwendungen
Tris(4-methylnaphthalen-1-yl)phosphane sulfide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems as a probe or reagent.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of tris(4-methylnaphthalen-1-yl)phosphane sulfide involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can influence various biochemical pathways and catalytic processes. The compound’s ability to form stable complexes with metals and other substrates is central to its function in catalysis and other applications .
Vergleich Mit ähnlichen Verbindungen
Tris(2-methoxy-5-vinylphenyl)phosphine: Similar in structure but with different substituents.
Triphenylphosphine sulfide: A well-known phosphine sulfide with different aromatic groups.
Tris(2-carboxyethyl)phosphine: Commonly used in biological studies as a reducing agent.
Uniqueness: Tris(4-methylnaphthalen-1-yl)phosphane sulfide is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. These properties make it particularly useful in specialized catalytic applications and as a precursor for the synthesis of complex organic molecules .
Eigenschaften
CAS-Nummer |
4934-49-0 |
|---|---|
Molekularformel |
C33H27PS |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
tris(4-methylnaphthalen-1-yl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C33H27PS/c1-22-16-19-31(28-13-7-4-10-25(22)28)34(35,32-20-17-23(2)26-11-5-8-14-29(26)32)33-21-18-24(3)27-12-6-9-15-30(27)33/h4-21H,1-3H3 |
InChI-Schlüssel |
UJRCRLNWLOGLIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C2=CC=CC=C12)P(=S)(C3=CC=C(C4=CC=CC=C43)C)C5=CC=C(C6=CC=CC=C65)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Methylsulfonyl)phenyl]arsonous acid](/img/structure/B14740164.png)












